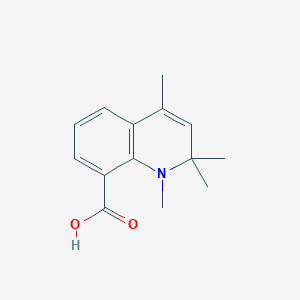

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

Overview

Description

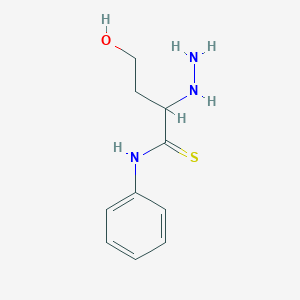

“1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of 1,2-dihydroquinoline derivatives, such as “1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid”, can be achieved through a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes . This strategy proceeds efficiently under mild conditions, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields, excellent diastereoselectivities, broad functional group tolerance as well as gram-scale capacity .Molecular Structure Analysis

The InChI code for “1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid” is 1S/C14H17NO2/c1-8-5-10-9(2)7-14(3,4)15-12(10)11(6-8)13(16)17/h5-7,15H,1-4H3,(H,16,17) . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid” should be stored at a temperature of 28°C .Scientific Research Applications

Pharmacological Significance

This compound exhibits significant pharmacological importance due to its presence in a variety of natural products that display a wide array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . Its derivatives are also known as lipid peroxidation inhibitors, which can be crucial in the development of treatments for diseases related to oxidative stress.

Industrial Antioxidant in Rubber Technologies

In the industrial sector, particularly in rubber technologies, this compound is considered a very important and effective industrial antioxidant . It helps in preventing the degradation of rubber, thus extending the life and durability of rubber products .

Preservation of Animal Nutriments and Vegetable Oils

The compound is employed in preserving animal nutriments and vegetable oils. Its antioxidant properties help in maintaining the quality and safety of these products by preventing oxidative damage .

Neuroprotection Against Parkinsonism

Research suggests that quinoline derivatives, like 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid , could function as powerful antioxidants against oxidative damage, which is significantly helpful in neuroprotection against Parkinsonism .

Scalable Synthesis Challenges

The scalable synthesis of this compound is of interest due to the challenges associated with harmful solvents, drastic reaction conditions, and high recovery costs of homogeneous catalysts. Overcoming these challenges can lead to more efficient production methods .

Fluorescent Probes in Chemical Biology

This compound has potential applications in the synthesis of fluorescent probes . These probes are powerful tools with vast potential for application in chemical biology, drug discovery, cell imaging, environmental analysis, and various medical applications .

Synthesis of Natural Products

The compound is found in the natural product angustureine , and its laboratory synthesis has attracted significant attention due to the synthetic challenge of isolation and purification from natural sources .

Development of Progesterone Agonists and Antagonists

Due to its structural properties, this compound is also important in the development of progesterone agonists and antagonists . These are compounds that can modulate the biological response to progesterone, an important hormone in the human body .

properties

IUPAC Name |

1,2,2,4-tetramethylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15(4)12-10(9)6-5-7-11(12)13(16)17/h5-8H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTYDZFOXBKJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=CC=C2C(=O)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)

![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)

![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)